molecular formula C19H23NO4 B309588 N-mesityl-2,4,5-trimethoxybenzamide

N-mesityl-2,4,5-trimethoxybenzamide

Cat. No.: B309588
M. Wt: 329.4 g/mol
InChI Key: VCWQMHVAVMLERB-UHFFFAOYSA-N
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Description

N-Mesityl-2,4,5-trimethoxybenzamide is a benzamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen and a 2,4,5-trimethoxy-substituted benzoyl moiety. The mesityl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions compared to other substituents .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2,4,5-trimethoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO4/c1-11-7-12(2)18(13(3)8-11)20-19(21)14-9-16(23-5)17(24-6)10-15(14)22-4/h7-10H,1-6H3,(H,20,21)

InChI Key

VCWQMHVAVMLERB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The amide nitrogen substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent on Amide Nitrogen Key Properties Reference
N-Butyl-3,4,5-TMB Linear butyl chain MP: 115–116°C; IC₅₀ (antiparasitic): 6.21 µM; moderate selectivity (SI: 83.10)
N-Isobutyl-3,4,5-TMB Branched isobutyl chain MP: 118–119°C; IC₅₀: 2.21 µM; high selectivity (SI: 298.64). Branched chains enhance trypanocidal activity and selectivity.
N-Cyclohexyl-3,4,5-TMB Cyclohexyl ring MP: 179–180°C; crystalline packing via intermolecular hydrogen bonds (N–H···O). Higher rigidity and melting point compared to alkyl chains.
N-Benzyl-3,4,5-TMB Benzyl group MP: 138–139°C; aromatic interactions may enhance binding to hydrophobic pockets. Structural data (CID 736962) confirms planar benzamide core.
N-Mesityl-2,4,5-TMB Mesityl (2,4,6-trimethylphenyl) Inferred: Higher steric hindrance and lipophilicity than benzyl/alkyl analogs. Likely reduced solubility but improved target affinity in hydrophobic environments.

Key Observations :

  • Branched vs. Linear Chains : Branched substituents (e.g., isobutyl) improve bioactivity and selectivity, likely due to optimized steric interactions with target proteins .
  • Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., benzyl) enhance π-π stacking and hydrophobic interactions, while aliphatic chains may improve solubility .

Methoxy Substitution Patterns

The position and number of methoxy groups on the benzoyl ring modulate electronic effects and molecular interactions:

Compound Methoxy Positions Biological Activity Reference
3,4,5-Trimethoxybenzamide 3,4,5 Antiproliferative activity (tubulin polymerization inhibition); IC₅₀ values in µM range for cancer cells.
2,4,5-Trimethoxybenzamide 2,4,5 Inferred: Altered electronic density compared to 3,4,5-substituted analogs; may affect hydrogen bonding or π-stacking.

Key Observations :

  • 3,4,5-Substitution : Common in tubulin inhibitors, where methoxy groups stabilize binding via hydrophobic and van der Waals interactions .

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